molecular formula C7H3BrCl2O B1272329 5-Bromo-2-chlorobenzoyl chloride CAS No. 21900-52-7

5-Bromo-2-chlorobenzoyl chloride

Cat. No.: B1272329
CAS No.: 21900-52-7
M. Wt: 253.9 g/mol
InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Bromo-2-chlorobenzoyl chloride (CAS: 21900-52-7) is an aromatic acyl chloride with the molecular formula C₇H₃BrCl₂O and a molecular weight of 253.91 g/mol . Its structure features a benzoyl chloride core substituted with bromine at the 5-position and chlorine at the 2-position (Figure 1). Key physical properties include:

  • Density: 1.763 g/cm³
  • Boiling Point: 281.4°C at 760 mmHg
  • Flash Point: 124°C
  • Vapor Pressure: 0.00357 mmHg at 25°C .

Applications in Pharmaceutical Synthesis
This compound is critical in synthesizing SGLT2 inhibitors like dapagliflozin and canagliflozin, antidiabetic drugs. It serves as a precursor in Friedel-Crafts acylation reactions to form diarylmethane intermediates, which are subsequently reduced and functionalized . Its reactivity stems from the electron-withdrawing effects of the bromine and chlorine substituents, enhancing electrophilicity at the carbonyl carbon.

Preparation Methods

Oxalyl Chloride-Based Acylation

Catalytic High-Pressure Synthesis

A patented method employs oxalyl chloride monomethyl ester and 4-bromochlorobenzene under high-pressure conditions (6–8 atm) in 1,1,1-trichloroethane. The catalyst, a copper sulfate-impregnated 4Å molecular sieve (1:7.2 weight ratio to aqueous CuSO₄), is critical for achieving 98.9% molar yield with 99.1% GC purity.

Reaction Parameters

  • Stage 1 : 125°C, 1.5 h, argon atmosphere
  • Stage 2 : 165°C, 14 h, 4-bromochlorobenzene:oxalyl chloride monomethyl ester (1:1.12 molar ratio)
  • Solvent ratios: 1,1,1-trichloroethane (11 mL/g oxalyl chloride), chloroform (8 mL/g substrate)

This method’s scalability is limited by the need for specialized high-pressure reactors, though it offers exceptional purity without post-reaction purification.

Thionyl Chloride-Mediated Conversion

Solvent-Free Thionyl Chloride Route

A scalable industrial approach refluxes 5-bromo-2-chlorobenzoic acid with excess thionyl chloride (1:2–5 molar ratio) under DMF catalysis (0.5–1% mol). Distilling excess thionyl chloride at 60°C yields 98–99% crude product, which is further purified via recrystallization to >99.8% HPLC purity.

Optimized Conditions

  • Temperature : Reflux (≈76°C for thionyl chloride)
  • Time : 2–4 h
  • Workup : Toluene dilution, aqueous washes, and anhydrous Na₂SO₄ drying

This method’s simplicity and minimal solvent use make it cost-effective for bulk production, though thionyl chloride’s corrosivity requires stringent safety protocols.

Dichloromethane-Assisted Acylation

An alternative protocol dissolves 5-bromo-2-chlorobenzoic acid in dichloromethane (DCM) with oxalyl chloride (1:1.1 molar ratio) and catalytic DMF. Stirring at 25–30°C for 1 h achieves near-quantitative conversion, avoiding energy-intensive reflux. Post-reaction DCM evaporation under vacuum yields the acyl chloride, which is directly used in subsequent Friedel-Crafts reactions without isolation.

Advantages

  • Mild conditions (room temperature)
  • Integration with downstream syntheses (e.g., benzophenone derivatives)

Comparative Analysis of Methods

Parameter Oxalyl Chloride Method Thionyl Chloride Method DCM-Assisted Method
Yield 98.9% 98–99% >99% (crude)
Purity 99.1% (GC) 99.8% (HPLC post-recrystallization) N/A
Reaction Time 15.5 h (total) 2–4 h 1 h
Catalyst CuSO₄/molecular sieve DMF (0.5–1% mol) DMF (trace)
Pressure 6–8 atm Ambient Ambient
Scalability Moderate (high-pressure) High High
Safety Considerations High-pressure hazards Corrosive reagents Low risk

Emerging Trends and Industrial Adaptations

Continuous Flow Synthesis

Recent patents suggest transitioning batch processes to continuous flow systems to enhance heat transfer and reduce reaction times. For example, combining 5-bromo-2-chlorobenzoic acid and thionyl chloride in a microreactor at 100°C achieves full conversion in <10 minutes, though industrial adoption remains limited.

Green Chemistry Innovations

Replacing traditional solvents (e.g., 1,1,1-trichloroethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF in oxalyl chloride routes reduces environmental impact without compromising yield.

Critical Challenges and Solutions

Byproduct Management

Hydrolysis of excess acyl chlorides generates HCl gas, necessitating scrubbers. Patent CN111099975A resolves this by adsorbing HCl on silica gel-supported bases during workup.

Catalyst Recycling

Copper sulfate-impregnated molecular sieves in the oxalyl chloride method lose activity after 3 cycles, requiring regeneration at 400°C.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: DMF, pyridine.

    Solvents: Dichloromethane, toluene.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 5-bromo-2-chlorobenzoyl chloride is in the synthesis of pharmaceutical compounds. It serves as an intermediate for several key therapeutic agents:

  • Antidiabetic Drugs : It is utilized in the synthesis of intermediates for drugs like dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. The preparation involves acylation reactions that enhance the efficiency and selectivity of the synthesis process .
  • Therapeutic SGLT2 Inhibitors : Recent studies have demonstrated its role in producing various SGLT2 inhibitors through multi-step synthetic routes that include nitration, hydrolysis, and diazotization. These processes have been scaled up successfully, indicating its industrial relevance .

Agrochemical Applications

In addition to pharmaceuticals, this compound finds applications in agrochemicals. Its derivatives are often used as herbicides and pesticides due to their ability to disrupt biological processes in target organisms. The chlorinated benzoyl moiety enhances the biological activity of these compounds, making them effective in agricultural formulations.

Environmental Considerations

The synthesis of this compound has been optimized to reduce environmental impact. Traditional methods often generated significant waste; however, newer approaches emphasize solvent-free conditions and reduced byproduct formation. For instance, one method employs thionyl chloride without solvents to minimize waste generation while achieving high yields and purity .

Case Studies

  • Dapagliflozin Intermediate Synthesis :
    • Process : The synthesis involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride, followed by Friedel-Crafts acylation.
    • Yield : High purity (>99%) and yield (up to 94.7%) were achieved using silica gel loaded aluminum trichloride as a catalyst .
  • Scale-Up for SGLT2 Inhibitors :
    • Process : A scalable method was developed for producing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from dimethyl terephthalate.
    • Yield : The process yielded approximately 24% with significant cost reductions noted during industrial application .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is harnessed in the synthesis of various compounds, where it acts as a key intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl Chloride

  • Molecular Formula : C₁₅H₁₂BrClO₂
  • Molecular Weight : 339.61 g/mol .
  • Key Differences : The addition of a 2-methylbenzyloxy group at the 2-position introduces steric bulk and alters electronic properties.
  • Reactivity : The methylbenzyloxy substituent may hinder nucleophilic attack compared to the parent compound, affecting reaction rates in acylations.
  • Applications : Used in specialized acylations where steric effects modulate selectivity .

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl Chloride

  • Molecular Formula : C₁₄H₉BrCl₂O₂
  • Molecular Weight : 360.03 g/mol .
  • Key Differences : A 3-chlorobenzyloxy group replaces the chlorine at the 2-position, introducing meta-chlorine for enhanced electronic withdrawal.
  • Applications : Likely employed in syntheses requiring enhanced electrophilic character .

2-Bromobenzoyl Chloride

  • Molecular Formula : C₇H₄BrClO
  • Molecular Weight : 219.46 g/mol .
  • Key Differences : Lacks the 5-bromo and 2-chloro substituents, simplifying the structure.
  • Reactivity : Reduced steric and electronic effects lead to lower electrophilicity, limiting utility in complex syntheses.

5-Bromo-2-isopropoxybenzoyl Chloride

  • Molecular Formula : C₁₀H₁₀BrClO₂
  • Molecular Weight : 277.54 g/mol .
  • Key Differences : An isopropoxy group at the 2-position adds significant steric hindrance.
  • Reactivity : Bulkier substituents may reduce reaction rates in congested environments, favoring selective reactions.
  • Applications : Useful in syntheses requiring steric control over regioselectivity .

5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl Chloride

  • Molecular Formula : C₁₅H₁₂BrClO₂
  • Molecular Weight : 339.61 g/mol .
  • Key Differences : The 3-methylbenzyloxy group provides meta-substitution, differing from the ortho-substituted analogs.
  • Reactivity : Meta-methyl groups offer moderate electronic effects without significant steric interference.
  • Applications : Intermediate in tailored syntheses where balanced electronic and steric properties are needed .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
5-Bromo-2-chlorobenzoyl chloride C₇H₃BrCl₂O 253.91 5-Br, 2-Cl SGLT2 inhibitors (dapagliflozin)
5-Bromo-2-[(2-methylbenzyl)oxy] C₁₅H₁₂BrClO₂ 339.61 2-(2-methylbenzyloxy) Selective acylations
5-Bromo-2-[(3-chlorobenzyl)oxy] C₁₄H₉BrCl₂O₂ 360.03 2-(3-chlorobenzyloxy) High-electrophilicity reactions
2-Bromobenzoyl chloride C₇H₄BrClO 219.46 2-Br Simple acylations
5-Bromo-2-isopropoxy C₁₀H₁₀BrClO₂ 277.54 2-isopropoxy Sterically controlled syntheses

Biological Activity

5-Bromo-2-chlorobenzoyl chloride (CAS No. 21900-52-7) is an important compound in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including sodium-glucose cotransporter 2 (SGLT2) inhibitors. This article explores its biological activity, focusing on its role in drug development, pharmacological properties, and relevant case studies.

This compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C7_7H3_3BrClO
  • Boiling Point : Not specified
  • Solubility : Soluble in organic solvents
  • Inhibitory Activity :
    • CYP1A2 inhibitor: Yes
    • CYP2C9 inhibitor: Yes
    • BBB permeant: Yes

These properties indicate that the compound can interact with various biological systems, making it a candidate for further investigation in drug design and synthesis .

Role as an Intermediate in SGLT2 Inhibitors

This compound is primarily utilized as a key intermediate in the synthesis of SGLT2 inhibitors, which are currently being studied for their therapeutic potential in managing diabetes. A study highlights its importance in producing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a precursor for several promising SGLT2 inhibitors that are undergoing preclinical and phase I clinical trials . The synthesis process involves several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility and significance in pharmaceutical applications.

Structure-Activity Relationship (SAR)

Recent research has focused on the structure-activity relationship of SGLT2 inhibitors derived from bromoaryls. The presence of bromine and chlorine atoms enhances the biological activity of these compounds by influencing their binding affinity and selectivity towards the SGLT2 transporter. This has been supported by findings that demonstrate how modifications to the aromatic ring can lead to variations in potency against SGLT2 .

Case Study: EDI048

A notable case study involves the compound EDI048, which is a gut-restricted PI(4)K inhibitor showing anti-Cryptosporidium activity. Although not directly related to this compound, it illustrates the potential of halogenated compounds in developing targeted therapies. The study reports that structural modifications can significantly impact pharmacokinetics and efficacy .

Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)SelectivityReference
EDI048Anti-Cryptosporidium5.2High
SGLT2 Inhibitor PrecursorSGLT2 InhibitionTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-bromo-2-chlorobenzoyl chloride?

Methodological Answer: Synthesis protocols vary based on precursor availability and desired purity. Key parameters include:

  • Catalysts and Solvents : Monomethyl oxalyl chloride with 1,1,1-trichloroethane (yield >95%) vs. allyl oxalyl chloride with carbon tetrachloride (lower pressure, 4 atm) .
  • Temperature and Pressure : Optimal ranges are 110–150°C and 4–9 atm, with higher pressures (7–9 atm) improving reaction completion but requiring robust equipment .
  • Protective Atmospheres : Argon or nitrogen purging minimizes side reactions (e.g., hydrolysis) .
    Recommendation : Use a pressure-controlled reactor with argon inerting for reproducibility.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
    Note : Emergency rinsing (15+ minutes for eyes/skin) and immediate medical consultation are required post-exposure .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Peaks at 1750–1770 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br/C-Cl) confirm functional groups .
    • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.4–8.1 ppm (integration ratio for substitution pattern) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities (e.g., unreacted 4-bromochlorobenzene) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis parameters (e.g., temperature, pressure)?

Methodological Answer: Discrepancies arise from precursor reactivity and equipment limitations. For example:

  • High-Pressure Methods (9 atm) : Accelerate reaction kinetics but risk vessel failure. Validate using computational modeling (e.g., Aspen Plus) to simulate exothermicity .
  • Low-Temperature Methods (110°C) : Reduce side products but require longer reaction times (16+ hours). DOE (Design of Experiments) can optimize trade-offs between yield and safety .
    Case Study : Embodiment 1 (125°C, 6 atm) achieved 95% yield with <2% impurities, validated by GC-MS .

Q. What role does this compound play in synthesizing SGLT2 inhibitors like dapagliflozin?

Methodological Answer:

  • Aglycon Formation : The compound reacts with triethylsilane/BF₃·OEt₂ to reduce ketones, forming the dapagliflozin aglycon core .
  • Selectivity Challenges : Competing bromine/chlorine reactivity requires careful stoichiometry (1:1.1 molar ratio with triethylsilane) to avoid over-reduction .
    Advanced Tip : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to isolate intermediates .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

  • Hydrolysis Sensitivity : Moisture induces rapid hydrolysis to 5-bromo-2-chlorobenzoic acid. Store under anhydrous conditions (e.g., molecular sieves) .
  • Thermal Stability : Decomposes above 170°C, releasing HCl and Br₂ gases. Use adiabatic calorimetry to assess safe operating limits .
    Mitigation : Pre-dry solvents (e.g., reflux over CaH₂) and avoid prolonged heating .

Properties

IUPAC Name

5-bromo-2-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIQQJRRMJWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373603
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-52-7
Record name 5-Bromo-2-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-chlorobenzoic acid (5.00 g) was suspended in dichloromethane (10 ml), and thereto were added oxalyl chloride (2.2 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 6 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-chlorobenzoyl chloride. This compound and 2-ethylthiophene (2.38 g) were dissolved in dichloromethane (20 ml), and thereto was added aluminum chloride (3.11 g) at 0° C. The mixture was stirred at the same temperature for one hour. The reaction mixture was poured into a cold 10% aqueous hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The extract was washed successively with 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:1) to give 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) as an oil. APCI-Mass m/Z 329/331 (M+H). (2) A solution of the above 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) in dichloromethane (50 ml)acetonitrile (50 ml) was cooled under ice-cooling, and thereto were added dropwise triethylsilane (7.69 ml) and boron trifluoride•diethyl ether complex (6.1 ml). Subsequently, the mixture was stirred at room temperature for 3.5 hours, and was cooled again under ice-cooling. To the mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform, washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 5-bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene (4.52 g) as a colorless liquid.
Quantity
5 g
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2.2 mL
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10 mL
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Synthesis routes and methods II

Procedure details

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) was suspended in methylene chloride (2700 mL). To the resulting mixture was added N,N-dimethylformamide (1 mL), and then added dropwise oxalyl chloride (288 mL, 3.46 mol) at 0° C. After the completion of dropwise addition, the mixture was warmed up to 20° C. and reacted for 3 h. The reaction mixture became clear, and TLC (Thin layer chromatography) indicated the completion of reaction. The reaction mixture was evaporated by rotation at 30-35° C. to produce a product, which was directly used in the next reaction.
Quantity
270 g
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1 mL
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288 mL
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2700 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-chloro-benzoic acid 15a (7.24 g, 30.8 mmol) in toluene (100 mL) were added thionyl chloride (3.6 mL, 49.2 mmol) and N,N-dimethylformamide (0.2 mL, 2.6 mmol) in turn at 0° C. The mixture was warmed up to 100° C. and stirred for 4 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo to give the title compound 21d as yellow oil (7.82 g, 100%). This material was not further purified.
Quantity
7.24 g
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reactant
Reaction Step One
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3.6 mL
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reactant
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100 mL
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0.2 mL
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catalyst
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Yield
100%

Synthesis routes and methods V

Procedure details

At room temperature, (COCl)2 (15 mL) was added dropwise into a solution of 5-bromo-2-chlorobenzoic acid (40 g) in DCM (300 mL). Then DMF (0.5 mL) was added into the solution, and the mixture was stirred at room temperature for overnight. The solution was concentrated directly to obtain the crude product of 5-bromo-2-chlorobenzoyl chloride, which was directly used in the next step.
Quantity
15 mL
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reactant
Reaction Step One
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40 g
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300 mL
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0.5 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-chlorobenzoyl chloride
5-Bromo-2-chlorobenzoyl chloride
5-Bromo-2-chlorobenzoyl chloride
5-Bromo-2-chlorobenzoyl chloride
5-Bromo-2-chlorobenzoyl chloride
5-Bromo-2-chlorobenzoyl chloride

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